molecular formula C19H22N2O2 B11168654 4-(butanoylamino)-N-ethyl-N-phenylbenzamide

4-(butanoylamino)-N-ethyl-N-phenylbenzamide

Cat. No.: B11168654
M. Wt: 310.4 g/mol
InChI Key: OKKWNTYEVBXMHN-UHFFFAOYSA-N
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Description

4-(butanoylamino)-N-ethyl-N-phenylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a butanoylamino group at the 4-position, an ethyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butanoylamino)-N-ethyl-N-phenylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoic acid with an appropriate amine under acidic conditions.

    Introduction of the Butanoylamino Group: The butanoylamino group is introduced through an acylation reaction. This can be achieved by reacting the benzamide core with butanoyl chloride in the presence of a base such as pyridine.

    Ethylation and Phenylation: The final steps involve the introduction of the ethyl and phenyl groups. This can be done through alkylation reactions using ethyl iodide and phenyl bromide, respectively, in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(butanoylamino)-N-ethyl-N-phenylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Oxidation of the butanoylamino group can lead to the formation of carboxylic acids.

    Reduction: Reduction of the amide group can yield primary amines.

    Substitution: Substitution reactions can introduce various functional groups at the amide nitrogen.

Scientific Research Applications

4-(butanoylamino)-N-ethyl-N-phenylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(butanoylamino)-N-ethyl-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(butanoylamino)-N-methyl-N-phenylbenzamide
  • 4-(butanoylamino)-N-ethyl-N-(4-methylphenyl)benzamide
  • 4-(butanoylamino)-N-ethyl-N-(4-chlorophenyl)benzamide

Uniqueness

4-(butanoylamino)-N-ethyl-N-phenylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

4-(butanoylamino)-N-ethyl-N-phenylbenzamide

InChI

InChI=1S/C19H22N2O2/c1-3-8-18(22)20-16-13-11-15(12-14-16)19(23)21(4-2)17-9-6-5-7-10-17/h5-7,9-14H,3-4,8H2,1-2H3,(H,20,22)

InChI Key

OKKWNTYEVBXMHN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)N(CC)C2=CC=CC=C2

Origin of Product

United States

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